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Compound of Interest

Compound Name: 3-Phenoxyazetidine hydrochloride

Cat. No.: B1358261 Get Quote

Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides detailed analytical methods and protocols for the

comprehensive characterization of 3-Phenoxyazetidine hydrochloride, a key intermediate in

pharmaceutical synthesis.[1] The following sections outline protocols for identity, purity, and

physicochemical property determination using various instrumental techniques.

High-Performance Liquid Chromatography (HPLC)
for Purity and Assay
HPLC is a cornerstone technique for assessing the purity of 3-Phenoxyazetidine
hydrochloride and quantifying its presence in mixtures. A stability-indicating reverse-phase

HPLC method is crucial for resolving the active pharmaceutical ingredient (API) from potential

impurities and degradation products.[2]
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Caption: HPLC method development and validation workflow.

Experimental Protocol: RP-HPLC
Instrumentation: A standard HPLC system equipped with a UV-Vis detector, autosampler,

and column oven.

Chromatographic Conditions:

Column: C18 reverse-phase column (e.g., Inertsil ODS-3, 250 mm x 4.6 mm, 5 µm particle

size).[3]

Mobile Phase: A gradient elution may be required to separate polar and non-polar

impurities. A starting point could be a mixture of Acetonitrile and a buffer like 50 mM

potassium phosphate (KH₂PO₄), pH adjusted to 3.5.[2]

Gradient Program: Start with a lower concentration of acetonitrile (e.g., 10%) and

gradually increase to a higher concentration (e.g., 90%) over a set time to elute all

components.

Flow Rate: 1.0 mL/min.[4]

Column Temperature: 30 °C.
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Detection Wavelength: Based on the UV absorbance of the phenoxy group, a wavelength

of 215 nm or 267 nm could be appropriate.[3][5]

Injection Volume: 10 µL.

Sample Preparation:

Standard Solution: Accurately weigh and dissolve 3-Phenoxyazetidine hydrochloride in

the mobile phase to a final concentration of 0.1 mg/mL.

Sample Solution: Prepare the sample in the same manner as the standard solution.

Data Analysis: The purity is determined by calculating the area percentage of the main peak

relative to the total area of all peaks. For assay, the peak area of the sample is compared to

that of a known concentration standard.

Data Presentation: HPLC Purity and Assay
Parameter Specification Typical Result

Purity (by area %) ≥ 98% 99.5%

Retention Time (min) Report ~5.8 min

Related Substances Report Impurity A: 0.15%

Assay vs. Standard 98.0% - 102.0% 100.2%

Nuclear Magnetic Resonance (NMR) Spectroscopy
for Structural Elucidation
NMR spectroscopy is essential for confirming the chemical structure of 3-Phenoxyazetidine
hydrochloride. Both ¹H and ¹³C NMR provide detailed information about the molecular

framework.

Experimental Protocol: ¹H and ¹³C NMR
Instrumentation: A 400 MHz or higher field NMR spectrometer.
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Sample Preparation: Dissolve approximately 5-10 mg of the sample in a suitable deuterated

solvent, such as Deuterium Oxide (D₂O) or DMSO-d₆. Add a small amount of a reference

standard like TMS or DSS.

Acquisition Parameters (¹H NMR):

Pulse Sequence: Standard pulse-acquire.

Spectral Width: -2 to 12 ppm.

Acquisition Time: ~3 seconds.

Relaxation Delay: 2 seconds.

Number of Scans: 16

Acquisition Parameters (¹³C NMR):

Pulse Sequence: Proton-decoupled pulse-acquire.

Spectral Width: 0 to 200 ppm.

Number of Scans: 1024 or more to achieve adequate signal-to-noise.

Data Analysis: Process the raw data (FID) with Fourier transformation, phase correction, and

baseline correction. Integrate the peaks in the ¹H NMR spectrum and assign chemical shifts

based on known values for similar structures.[6][7][8]

Data Presentation: Expected NMR Data
¹H NMR (400 MHz, D₂O)
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Chemical Shift (δ)
ppm

Multiplicity Integration Assignment

~7.4 - 7.5 t 2H Phenyl H (meta)

~7.1 - 7.2 t 1H Phenyl H (para)

~7.0 - 7.1 d 2H Phenyl H (ortho)

~5.2 - 5.3 m 1H Azetidine CH-O

| ~4.3 - 4.5 | m | 4H | Azetidine CH₂-N⁺ |

¹³C NMR (100 MHz, D₂O)

Chemical Shift (δ) ppm Assignment

~157.0 Phenyl C-O

~130.5 Phenyl CH (meta)

~124.0 Phenyl CH (para)

~116.5 Phenyl CH (ortho)

~65.0 Azetidine CH-O

| ~55.0 | Azetidine CH₂-N⁺ |

Mass Spectrometry (MS) for Molecular Weight
Verification
Mass spectrometry is used to confirm the molecular weight of the compound and provides

evidence of its elemental composition through high-resolution analysis.

Workflow for Mass Spectrometry Analysis
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Caption: General workflow for mass spectrometry analysis.

Experimental Protocol: ESI-MS
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Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) with an

Electrospray Ionization (ESI) source.

Sample Preparation: Prepare a dilute solution of the sample (~10 µg/mL) in a solvent such

as methanol or acetonitrile/water.

Analysis Mode: Positive ion mode is typically used for hydrochloride salts to observe the

protonated molecule [M+H]⁺.

Data Acquisition: Acquire the full scan mass spectrum over a range of m/z 50-500.

Data Analysis: Identify the peak corresponding to the protonated molecule of 3-

Phenoxyazetidine. The exact mass should be compared to the theoretical mass.

Data Presentation: Mass Spectrometry Data
Parameter Theoretical Value Observed Value Adduct

Molecular Formula C₉H₁₁NO - -

Molecular Weight 149.0841 g/mol - -

Exact Mass [M+H]⁺ 150.0913 150.0915 [M+H]⁺

Exact Mass [M+Na]⁺ 172.0733 172.0731 [M+Na]⁺[9]

Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is a rapid and non-destructive technique used to identify the functional

groups present in the molecule, serving as a fingerprint for identification.[10]

Experimental Protocol: FTIR-ATR
Instrumentation: An FTIR spectrometer equipped with an Attenuated Total Reflectance (ATR)

accessory.

Sample Preparation: Place a small amount of the dry 3-Phenoxyazetidine hydrochloride
powder directly onto the ATR crystal.
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Data Acquisition: Collect the spectrum over the range of 4000-400 cm⁻¹. Typically, 16-32

scans are co-added to improve the signal-to-noise ratio.

Data Analysis: Identify the characteristic absorption bands corresponding to the functional

groups in the molecule.

Data Presentation: Key FTIR Peaks
Wavenumber (cm⁻¹) Intensity Assignment

~3000-2700 Broad, Strong
N-H stretch (from

hydrochloride salt)

~1600 & ~1490 Strong C=C aromatic ring stretching

~1240 Strong
C-O-C asymmetric stretching

(aryl ether)

~1100 Medium C-N stretching

~750 & ~690 Strong
C-H out-of-plane bending

(monosubstituted benzene)

Thermal Analysis
Thermal analysis techniques like Differential Scanning Calorimetry (DSC) and

Thermogravimetric Analysis (TGA) provide information on melting point, decomposition

temperature, and thermal stability.[11][12]

Experimental Protocol: DSC and TGA
Instrumentation: A DSC and a TGA instrument.

Sample Preparation: Accurately weigh 3-5 mg of the sample into an aluminum pan.

DSC Method:

Heat the sample from ambient temperature (e.g., 25 °C) to a temperature above its

expected decomposition (e.g., 300 °C).
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Heating Rate: 10 °C/min.

Atmosphere: Nitrogen purge (50 mL/min).

TGA Method:

Heat the sample over a similar temperature range as DSC.

Heating Rate: 10 °C/min.

Atmosphere: Nitrogen purge.

Data Analysis:

DSC: Determine the onset and peak temperature of the melting endotherm.

TGA: Determine the temperature at which weight loss begins, indicating decomposition.

Data Presentation: Thermal Analysis Data
Technique Parameter Typical Result

DSC Melting Point (Onset) Report (e.g., ~175 °C)

TGA Decomposition (Onset) Report (e.g., ~210 °C)

TGA Weight Loss at 250 °C Report %

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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